シス-ネロリドール

概要

説明

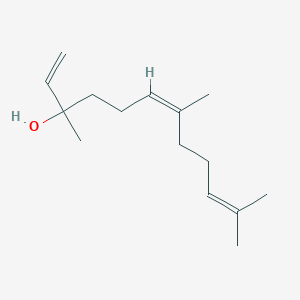

cis-Nerolidol: is a naturally occurring sesquiterpene alcohol with the chemical formula C15H26O . It is found in the essential oils of various plants and is known for its pleasant floral aroma. This compound exists in two geometric isomers: cis and trans. cis-Nerolidol is widely used in the fragrance industry, cosmetics, and as a food flavoring agent. It is also recognized for its potential medicinal properties, including anti-inflammatory, antioxidant, and antimicrobial activities .

科学的研究の応用

cis-Nerolidol has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other sesquiterpenes and complex organic molecules.

Biology: Studied for its role in plant defense mechanisms and as a signaling molecule.

Medicine: Investigated for its anti-inflammatory, antioxidant, and antimicrobial properties. .

Industry: Used in the formulation of fragrances, cosmetics, and as a food flavoring agent.

作用機序

Target of Action

cis-Nerolidol, a naturally occurring sesquiterpene alcohol, primarily targets bladder carcinoma cell lines . It has been found to interact with these cells, inducing DNA damage and endoplasmic reticulum (ER) stress .

Mode of Action

cis-Nerolidol interacts with its targets through a unique mechanism of action. It induces DNA damage and ER stress in bladder carcinoma cell lines . A mechanistic study identified a common cAMP, Ca2+, and MAPK axis involved in signal propagation and amplification, leading to ER stress . Inhibition of any part of this signaling cascade prevented both cell death pathways .

Biochemical Pathways

cis-Nerolidol affects several biochemical pathways. It significantly decreases the phosphorylation of p38, JNK, and ERK 1/2 MAP kinases and NF-κB signaling pathways . It also induces endoplasmic reticulum stress through extensive CYP2C19 and CYP1A2 oxidation .

Pharmacokinetics

It is known that cis-nerolidol has high hydrophobicity, which allows for easier penetration across the plasma membrane and interaction with intracellular proteins and/or intra-organelle sites .

生化学分析

Biochemical Properties

cis-Nerolidol has been shown to interact with various enzymes and proteins, leading to distinct biochemical reactions. For instance, it has been found to induce DNA damage and endoplasmic reticulum (ER) stress . A mechanistic study identified a common cAMP, Ca 2+, and MAPK axis involved in signal propagation and amplification, leading to ER stress .

Cellular Effects

cis-Nerolidol has been observed to have significant effects on various types of cells and cellular processes. It inhibits cell proliferation and induces two distinct cell death pathways in bladder carcinoma cell lines . It also influences cell function by inducing DNA damage and ER stress .

Molecular Mechanism

At the molecular level, cis-Nerolidol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces DNA damage and ER stress, leading to cell death .

Temporal Effects in Laboratory Settings

Over time, cis-Nerolidol has been observed to have long-term effects on cellular function in laboratory settings. It induces two distinct cell death pathways, one early occurring pathway characterized by membrane blebbing and cell swelling followed by membrane rupture, and a late cell death pathway characterized by cytoplasmic vacuolization and changes in cell shape .

準備方法

Synthetic Routes and Reaction Conditions: cis-Nerolidol can be synthesized from geranylacetone through the addition of a vinyl Grignard reagent . This method involves the reaction of geranylacetone with vinylmagnesium bromide in the presence of a catalyst, followed by hydrolysis to yield cis-Nerolidol.

Industrial Production Methods: Industrial production of cis-Nerolidol often involves the extraction of essential oils from plants such as Cabreuva oil and the oil of Dalbergia parviflora . These oils are rich sources of natural cis-Nerolidol and can be purified through distillation and other separation techniques.

化学反応の分析

Types of Reactions: cis-Nerolidol undergoes various chemical reactions, including:

Oxidation: cis-Nerolidol can be oxidized to form nerolidol oxide and other oxygenated derivatives.

Reduction: Reduction of cis-Nerolidol can yield saturated alcohols.

Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Nerolidol oxide and other oxygenated derivatives.

Reduction: Saturated alcohols.

Substitution: Halogenated nerolidol derivatives.

類似化合物との比較

cis-Nerolidol is compared with other similar sesqu

生物活性

Cis-nerolidol, a naturally occurring sesquiterpene alcohol, has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of cis-nerolidol, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

Cis-nerolidol is a colorless liquid with a floral aroma, commonly found in various essential oils such as ginger, jasmine, and lavender. Its chemical structure is characterized by a long carbon chain with multiple double bonds, which contributes to its biological properties.

Cis-nerolidol exhibits several mechanisms of action that contribute to its biological activity:

-

Cytotoxicity and Antitumor Activity :

- Studies have demonstrated that cis-nerolidol induces cytotoxic effects in various cancer cell lines. For instance, it has been shown to inhibit cell proliferation and induce apoptosis in bladder carcinoma cells through endoplasmic reticulum (ER) stress pathways and activation of MAPK signaling cascades .

- A detailed study on HepG2/C3A human hepatocellular carcinoma cells revealed that cis-nerolidol alters mitochondrial membrane potential, arrests the cell cycle in the G1 phase, and induces caspase-independent cell death .

- Anti-inflammatory Effects :

- Antimicrobial Activity :

Study 1: Antitumor Activity in Bladder Carcinoma

A recent study investigated the antitumor effects of cis-nerolidol on bladder carcinoma cell lines (T24 and TCCSUP). The findings revealed:

- Cell Death Mechanisms : Cis-nerolidol induced two distinct cell death pathways characterized by early caspase-dependent apoptosis and late caspase-independent paraptosis .

- Signaling Pathways : The study identified a cAMP-dependent signaling axis involving calcium ions that mediates ER stress and subsequent cell death .

Study 2: Anti-inflammatory Effects in Colitis

In an experimental model using C57BL/6J mice:

- Treatment Protocol : Mice were administered dextran sodium sulfate (DSS) to induce colitis, followed by treatment with cis-nerolidol at varying doses (50, 100, 150 mg/kg) .

- Results : Treatment with cis-nerolidol significantly reduced inflammation markers and improved colonic architecture compared to controls.

Data Summary

The following table summarizes key findings from studies on cis-nerolidol's biological activity:

| Activity | Mechanism | Cell Type/Model | Outcome |

|---|---|---|---|

| Cytotoxicity | Induces ER stress; alters mitochondrial function | HepG2/C3A (liver cancer) | Reduced proliferation; induced apoptosis |

| Antitumor | Activates MAPK signaling; caspase-independent death | Bladder carcinoma cells | Inhibited growth; induced two death pathways |

| Anti-inflammatory | Inhibits NF-κB signaling | Colitis model (mice) | Reduced DAI; improved histology |

| Antimicrobial | Inhibits biofilm formation | Staphylococcus aureus | Reduced biofilm at low concentrations |

特性

IUPAC Name |

(6Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-6-15(5,16)12-8-11-14(4)10-7-9-13(2)3/h6,9,11,16H,1,7-8,10,12H2,2-5H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLCLSUCSAZDY-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(C)(C=C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C\CCC(C)(C=C)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047239 | |

| Record name | cis-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or very pale straw-coloured oily liquid; Faint woody-floral, slightly rose apple aroma | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in most fixed oils and propylene glycol; slightly soluble in water; insoluble in glycerol, Soluble (in ethanol) | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.872-0.879 | |

| Record name | Nerolidol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1635/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3790-78-1, 142-50-7 | |

| Record name | cis-Nerolidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3790-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nerolidol cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003790781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Nerolidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nerolidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-3,7,11-trimethyldodeca-1,6,10-trien-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEROLIDOL, (6Z)-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81K23DEF7B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While cis-Nerolidol's specific protein targets remain largely elusive, research suggests multiple mechanisms of action contribute to its observed effects. One study found that cis-Nerolidol induces both caspase-dependent and caspase-independent cell death in bladder carcinoma cell lines. [] This induction involves DNA damage, ER stress, and activation of the cAMP, Ca2+, and MAPK signaling axis. [] Further research demonstrated that cis-Nerolidol significantly inhibited MAPK and NF-κB signaling pathways in LPS-stimulated RAW 264.7 macrophages and DSS-induced colitis, suggesting its anti-inflammatory properties. [] In Arabidopsis thaliana, cis-Nerolidol showed dose-dependent phytotoxic effects, altering root morphology, auxin balance, sugar, amino acid, and carboxylic acid profiles, and increasing oxidative stress markers. []

ANone:

A: Cis-Nerolidol exhibits good stability in various formulations. It is commonly used as a fragrance ingredient in cosmetics, perfumes, and detergents due to its pleasant floral aroma. [] Information regarding its compatibility with specific materials and long-term stability under various environmental conditions (temperature, light, pH) might require further investigation.

ANone: Cis-Nerolidol is not known to possess catalytic properties. Its biological activities stem from its interactions with biological systems rather than its ability to catalyze chemical reactions.

A: Yes, computational chemistry has been used to study cis-Nerolidol. 3D-QSAR models were developed to relate the hepatoprotective activity of cis-Nerolidol and other sesquiterpenes with their molecular properties. [] These models demonstrated good fit and predictive power, suggesting the importance of structural features like shape, branching, symmetry, and electronegative fragments for hepatoprotective activity. []

A: While cis-Nerolidol is generally considered stable in various formulations, specific data regarding its degradation pathways and long-term stability under different conditions requires further investigation. Encapsulation techniques like nanoencapsulation using biocompatible materials could be explored to improve its solubility, bioavailability, and controlled release for specific applications. []

ANone: Information regarding specific SHE regulations and compliance for cis-Nerolidol is not explicitly addressed in the provided literature. As with any chemical substance, it is crucial to consult relevant safety data sheets, regulatory guidelines, and implement appropriate handling, storage, and disposal practices to ensure safety and minimize potential risks.

A: A pilot study investigated the presence of cis-Nerolidol in human urine after topical application but found no detectable levels, indicating low transdermal absorption. [] Detailed studies on its ADME profile, including its metabolic pathways and excretion routes, are limited. Further research is needed to fully elucidate its PK/PD characteristics and establish its in vivo efficacy for various therapeutic applications.

ANone: The provided research does not offer information on resistance mechanisms specifically associated with cis-Nerolidol. It is crucial to conduct further research to investigate the possibility of resistance development, especially in the context of its potential anti-cancer and antimicrobial properties.

A: Research on cis-Nerolidol has evolved from its initial identification as a fragrance compound to exploring its diverse biological activities. Early studies focused on its presence in essential oils and its aroma characteristics. [, , , ] Over time, research began to unravel its anti-microbial, [, ] anti-inflammatory, [] anti-cancer, [, ] and antioxidant properties. [, , ] Further investigation into its mechanisms of action, pharmacological properties, and potential therapeutic applications represents a significant milestone in cis-Nerolidol research.

A: Cis-Nerolidol research bridges multiple disciplines, including chemistry, biology, pharmacology, and agriculture. [] Its diverse biological activities make it relevant for developing novel pharmaceuticals, agricultural products (like bioherbicides), and food preservatives. Collaborative efforts between chemists, biologists, and pharmacologists are crucial to fully exploit its therapeutic potential, while collaborations with environmental scientists can assess and mitigate potential ecological impacts. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。